4,6-Di-tert-butyl-m-cresol
Overview
Description
4,6-Di-tert-butyl-m-cresol is an organic compound with the chemical formula C15H24O. It is also known as 2,4-di-tert-butyl-5-methylphenol. This compound is a derivative of m-cresol, where two tert-butyl groups are attached to the aromatic ring. It is commonly used as an antioxidant in various industrial applications due to its ability to inhibit the oxidation of other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,6-Di-tert-butyl-m-cresol is typically synthesized through the alkylation of m-cresol with tert-butyl alcohol in the presence of an acid catalyst. The reaction involves the following steps:
Alkylation Reaction: m-Cresol reacts with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form this compound.
Reaction Conditions: The reaction is carried out at elevated temperatures, typically around 100-150°C, to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 4,6-Di-tert-butyl-m-cresol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the tert-butyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4,6-Di-tert-butyl-m-cresol has a wide range of applications in scientific research, including:
Chemistry: It is used as an antioxidant in the stabilization of polymers and other organic materials.
Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications in preventing oxidative damage in cells and tissues.
Mechanism of Action
The primary mechanism of action of 4,6-Di-tert-butyl-m-cresol is its ability to act as an antioxidant. It achieves this by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals that can cause cellular damage. The pathways involved include the inhibition of lipid peroxidation and the stabilization of free radicals .
Comparison with Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene): Similar antioxidant properties but different substitution pattern on the aromatic ring.
2,4-Di-tert-butylphenol: Lacks the methyl group present in 4,6-Di-tert-butyl-m-cresol.
2,6-Di-tert-butylphenol: Similar structure but different position of the tert-butyl groups.
Uniqueness: this compound is unique due to its specific substitution pattern, which provides distinct antioxidant properties and reactivity compared to other similar compounds. Its ability to inhibit oxidation effectively makes it a valuable additive in various industrial and research applications .
Properties
IUPAC Name |
2,4-ditert-butyl-5-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-10-8-13(16)12(15(5,6)7)9-11(10)14(2,3)4/h8-9,16H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSSJDOPILWQDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)(C)C)C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041502 | |
Record name | 3-Methyl-4,6-di-tert-butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid; [Merck Index] | |
Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,6-Di-tert-butyl-3-methylphenol | |
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Boiling Point |
211 °C @ 100 MM HG | |
Record name | 4,6-DI-TERT-BUTYL-3-METHYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5669 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
PRACTICALLY INSOL IN WATER, ETHYLENE GLYCOL; SOL IN ALC, BENZENE, CARBON TETRACHLORIDE, ETHER, ACETONE | |
Record name | 4,6-DI-TERT-BUTYL-3-METHYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5669 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.912 @ 80 °C/4 °C | |
Record name | 4,6-DI-TERT-BUTYL-3-METHYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5669 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS | |
CAS No. |
497-39-2 | |
Record name | Di-tert-Butyl-m-cresol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=497-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4,6-Di-tert-butyl-3-methylphenol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497392 | |
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Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Methyl-4,6-di-tert-butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-di-tert-butyl-m-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.135 | |
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Record name | 4,6-DI-TERT-BUTYL-M-CRESOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMY866FL30 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 4,6-DI-TERT-BUTYL-3-METHYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5669 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
62.1 °C | |
Record name | 4,6-DI-TERT-BUTYL-3-METHYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5669 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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